![molecular formula C26H30N4O4 B2491408 N-(3,4-dimethoxyphenethyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 955545-02-5](/img/structure/B2491408.png)
N-(3,4-dimethoxyphenethyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-(3,4-dimethoxyphenethyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step processes, including the cyclization of hydrazides into 1,3,4-oxadiazoles, followed by subsequent reactions with selected bromoacetamides. Techniques such as N,N-dimethyl formamide (DMF) and sodium hydride (NaH) are often employed in these synthesis processes (Rehman et al., 2013), (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectral data from techniques like (1)H-NMR, IR, and mass spectrometry. Some compounds have been further verified through X-ray crystallography to confirm their structures, providing insights into their molecular conformations and interactions (Yu et al., 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclization and condensation, to form their core structures. Their reactivity is explored through their biological screenings, indicating potential acetylcholinesterase inhibitory activities and antimicrobial properties, which showcase their chemical behavior in biological systems (Rehman et al., 2013), (Gul et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and stability, are crucial for their application and handling. While specific details on this compound are not provided, related compounds exhibit distinct physical characteristics that influence their biological activity and effectiveness.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds and stability under various conditions, are significant for understanding the compound's potential applications. The antimicrobial and hemolytic activities of related compounds suggest a correlation between their chemical structure and biological effects, indicating their potential as pharmacological agents (Gul et al., 2017).
Scientific Research Applications
Antimicrobial and Hemolytic Activity
Research on derivatives of 1,3,4-oxadiazole compounds, such as N-(3,4-dimethoxyphenethyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, has shown significant antimicrobial and hemolytic activity. A study conducted by Gul et al. (2017) on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed active antimicrobial properties against selected microbial species and demonstrated less toxicity, suggesting potential for further biological screening and application trials (Gul et al., 2017).
Anticonvulsant Evaluation
Nath et al. (2021) synthesized and evaluated indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. The study found that these compounds, similar in structure to this compound, showed significant anticonvulsant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice (Nath et al., 2021).
Anti-inflammatory and Anti-proliferative Agents
Rapolu et al. (2013) synthesized a series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, which are structurally similar to this compound, and evaluated them for their anti-inflammatory and anti-proliferative activities. The compounds showed promising activity against human cancer cell lines and inflammation in rat paw edema, indicating potential as therapeutic agents (Rapolu et al., 2013).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-17(2)13-25-28-29-26(34-25)21-15-19-7-5-6-8-20(19)30(21)16-24(31)27-12-11-18-9-10-22(32-3)23(14-18)33-4/h5-10,14-15,17H,11-13,16H2,1-4H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWLCHVQYYZOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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